molecular formula C15H12F2N4O3 B1670563 2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid CAS No. 109293-97-2

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid

Cat. No.: B1670563
CAS No.: 109293-97-2
M. Wt: 334.28 g/mol
InChI Key: IRJQWZWMQCVOLA-DNTJNYDQSA-N
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Description

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid is a semicarbazone herbicide primarily used for selective broadleaf weed control. It functions as an auxin transport inhibitor, disrupting the delicate auxin balance necessary for plant growth . This compound is often combined with other herbicides, such as dicamba, to enhance its effectiveness in agricultural applications .

Biochemical Analysis

Biochemical Properties

Diflufenzopyr interacts with the fatty acid synthase enzyme, an important enzyme in the synthesis of essential fatty acids . This interaction inhibits the enzyme, leading to a block in cellular energy production . Diflufenzopyr also interacts with EGFR and glucocorticoid receptors, which can lead to autoimmune diseases .

Cellular Effects

The effects of Diflufenzopyr on cells are primarily due to its inhibition of the fatty acid synthase enzyme . This inhibition blocks cellular energy production, which can lead to a number of health complications . Additionally, Diflufenzopyr’s interactions with EGFR and glucocorticoid receptors can lead to autoimmune diseases .

Molecular Mechanism

Diflufenzopyr exerts its effects at the molecular level through its interactions with the fatty acid synthase enzyme, EGFR, and glucocorticoid receptors . By inhibiting the fatty acid synthase enzyme, Diflufenzopyr blocks the synthesis of essential fatty acids, leading to a decrease in cellular energy production . Its interactions with EGFR and glucocorticoid receptors can lead to changes in gene expression, potentially resulting in autoimmune diseases .

Temporal Effects in Laboratory Settings

Given its role as a potent herbicide and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent herbicidal properties and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have significant effects at high doses .

Metabolic Pathways

Diflufenzopyr is involved in the fatty acid synthesis pathway through its inhibition of the fatty acid synthase enzyme . This could potentially affect metabolic flux and metabolite levels .

Transport and Distribution

Given its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could be transported and distributed in a manner that allows it to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, diflufenzopyr is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diflufenzopyr oxides, while reduction may produce diflufenzopyr hydrides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid is unique in its ability to enhance the effectiveness of other herbicides by inhibiting auxin transport. This makes it particularly valuable in combination treatments, providing a broader spectrum of weed control compared to using a single herbicide .

Properties

CAS No.

109293-97-2

Molecular Formula

C15H12F2N4O3

Molecular Weight

334.28 g/mol

IUPAC Name

2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+

InChI Key

IRJQWZWMQCVOLA-DNTJNYDQSA-N

SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O

Isomeric SMILES

C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O

Appearance

Solid powder

Color/Form

Off-white powder, solid
Off-white solid

density

0.24 g/mL at 25 °C
Tan, rod-like, granular solid;  Density: 0.63 g/mL at 25 °C;  pH = 8.51 /Diflufenzopyr End-use Product/

melting_point

135.5 °C;  decomp at 155 °C

109293-97-2

physical_description

Off-white solid;  [Merck Index] Tan solid;  [MSDSonline]

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diflufenzopyr
diflufenzopyr-Na
sodium 2-(1-(4-(3,5-difluorophenyl)semicarbazono)ethyl)nicotinate

vapor_pressure

VP: 1.0X10-7 kPa at 20 °C and 25 °C
less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
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2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
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2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
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2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
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2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
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2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid

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